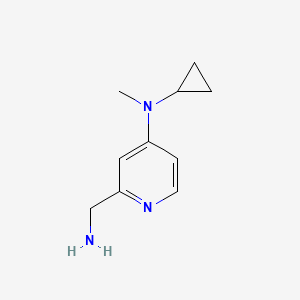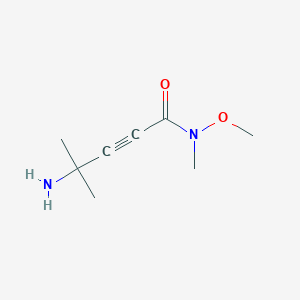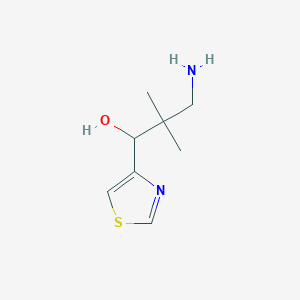
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the reaction of a suitable precursor with an appropriate reagent under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in similar applications.
Pyrrolidine-2,5-dione: Known for its biological activity and use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with applications in organic synthesis.
Uniqueness
2-Methyl-1-(pyrrolidin-2-yl)prop-2-en-1-one is unique due to its specific structure, which allows for distinct interactions with biological targets and its versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-methyl-1-pyrrolidin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(10)7-4-3-5-9-7/h7,9H,1,3-5H2,2H3 |
Clave InChI |
LXVKLAUUTOHTBH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


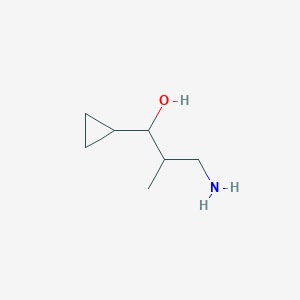
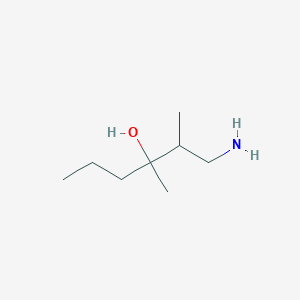
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
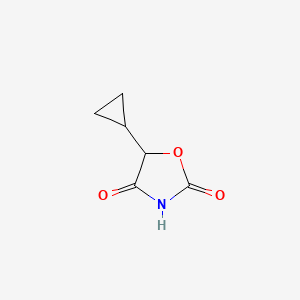
![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
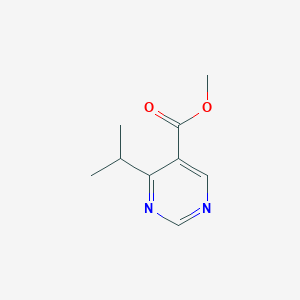
![{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)


